molecular formula C14H11ClO3 B572650 4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-64-3

4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B572650
CAS No.: 1215205-64-3
M. Wt: 262.689
InChI Key: NKQXNXBDZCZIRX-UHFFFAOYSA-N
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Description

4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11ClO3 It is a biphenyl derivative, characterized by the presence of a chloro group at the 4’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea in polar solvents.

Major Products

    Oxidation: 4’-Chloro-3’-hydroxybiphenyl-3-carboxylic acid.

    Reduction: 4’-Chloro-3’-methoxybiphenyl-3-methanol.

    Substitution: 4’-Amino-3’-methoxybiphenyl-3-carboxylic acid or 4’-Thio-3’-methoxybiphenyl-3-carboxylic acid.

Scientific Research Applications

4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3’-hydroxybiphenyl-3-carboxylic acid
  • 4’-Amino-3’-methoxybiphenyl-3-carboxylic acid
  • 4’-Thio-3’-methoxybiphenyl-3-carboxylic acid

Uniqueness

4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid is unique due to the specific combination of functional groups on the biphenyl scaffold. The presence of the chloro, methoxy, and carboxylic acid groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chloro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXNXBDZCZIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681797
Record name 4'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-64-3
Record name 4'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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